molecular formula C12H20ClNO2S2 B13865724 4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride

4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride

Cat. No.: B13865724
M. Wt: 309.9 g/mol
InChI Key: KFUBTBJFZYWRQZ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride typically involves the reaction of benzyl chloride with trimethylamine to form the quaternary ammonium salt. This intermediate is then reacted with methanethiosulfonate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The primary mechanism of action for 4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride involves its reactivity with thiols. The compound forms mixed disulfides by reacting specifically and rapidly with thiol groups in proteins and other molecules . This reactivity is crucial for its applications in proteomics and other biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Methanethiosulfonate: Similar in structure but lacks the trimethylammonium group.

    Methanethiosulfonate Ethylammonium Chloride: Contains an ethylammonium group instead of a trimethylammonium group.

Uniqueness

4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride is unique due to its specific reactivity with thiols and its quaternary ammonium structure, which enhances its solubility and reactivity in aqueous environments .

Properties

Molecular Formula

C12H20ClNO2S2

Molecular Weight

309.9 g/mol

IUPAC Name

trimethyl-[[4-(methylsulfonylsulfanylmethyl)phenyl]methyl]azanium;chloride

InChI

InChI=1S/C12H20NO2S2.ClH/c1-13(2,3)9-11-5-7-12(8-6-11)10-16-17(4,14)15;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1

InChI Key

KFUBTBJFZYWRQZ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1=CC=C(C=C1)CSS(=O)(=O)C.[Cl-]

Origin of Product

United States

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